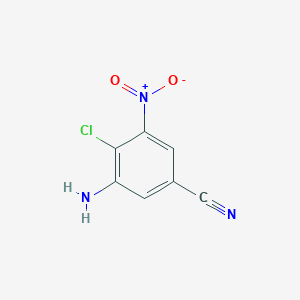

3-Amino-4-chloro-5-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chloro-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-5(10)1-4(3-9)2-6(7)11(12)13/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRBMMCSBARGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways to 3 Amino 4 Chloro 5 Nitrobenzonitrile

Retrosynthetic Analysis of 3-Amino-4-chloro-5-nitrobenzonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the analysis involves strategically disconnecting the functional groups—amino, chloro, and nitro—from the benzonitrile (B105546) core.

The primary disconnections considered are:

C-NH2 bond: This suggests an amino group can be introduced by the reduction of a nitro group. This leads to a dinitro precursor, specifically 4-chloro-3,5-dinitrobenzonitrile.

C-Cl bond: This disconnection points to a halogenation reaction on an aminonitrobenzonitrile precursor, such as 3-amino-5-nitrobenzonitrile. The regioselectivity of the halogenation would be a critical factor.

C-NO2 bond: This suggests a nitration reaction. Starting from a simpler substituted benzonitrile, like 3-amino-4-chlorobenzonitrile, nitration could introduce the nitro group. However, controlling the position of nitration can be challenging due to the directing effects of the existing amino and chloro groups.

Based on this analysis, the most plausible synthetic strategies involve multi-step pathways starting from more basic benzonitrile derivatives. These pathways typically involve the sequential introduction of the nitro, chloro, and amino functionalities, with the order of steps being crucial for achieving the desired isomer.

Precursor-Based Synthesis Approaches

The synthesis of this compound can be achieved through several distinct pathways, each starting from a different precursor and employing a unique sequence of functional group transformations.

Functionalization of Substituted Benzonitriles (e.g., p-chlorobenzonitrile derivatives)

A logical starting point for the synthesis is the readily available compound, p-chlorobenzonitrile (4-chlorobenzonitrile). This approach involves the sequential introduction of the nitro and amino groups onto the chlorinated benzonitrile ring.

The first step is the nitration of p-chlorobenzonitrile. guidechem.com This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures to control the reaction and prevent the formation of unwanted byproducts. guidechem.com The chloro and cyano groups are deactivating and meta-directing, but the nitration proceeds to yield 4-chloro-3-nitrobenzonitrile as the major product. guidechem.com

| Reaction Step | Starting Material | Reagents | Conditions | Product |

| Nitration | p-Chlorobenzonitrile | Fuming Nitric Acid, Concentrated Sulfuric Acid | 0°C | 4-Chloro-3-nitrobenzonitrile guidechem.com |

Following nitration, the subsequent steps would involve introducing a second nitro group and then selectively reducing one of the two nitro groups to form the final product. This multi-step functionalization highlights the importance of controlling regiochemistry in aromatic substitution reactions.

Selective Reduction of Dinitrobenzonitrile Analogues to Introduce Amino Groups

This strategy begins with a dinitro-substituted benzonitrile and relies on the selective reduction of one nitro group to an amino group. A suitable precursor for this pathway is 4-chloro-3,5-dinitrobenzonitrile. The synthesis of this precursor would first involve the dinitration of p-chlorobenzonitrile.

Once the dinitro compound is obtained, one of the two nitro groups must be selectively reduced. Chemical reagents such as iron powder in the presence of an acid like hydrochloric acid are commonly used for the reduction of nitro groups to amines. chemicalbook.com The reaction conditions can be tuned to favor the reduction of only one of the two nitro groups, exploiting subtle differences in their chemical environment.

A similar selective reduction is documented for the synthesis of 3-amino-5-nitrobenzonitrile from 3,5-dinitrobenzonitrile. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

| 3,5-Dinitrobenzonitrile | Iron powder, Concentrated HCl | Methanol | Room Temperature | 30 min | 3-Amino-5-nitrobenzonitrile chemicalbook.com | 61% chemicalbook.com |

This method's success is contingent on achieving high selectivity during the reduction step to avoid the formation of the diamino product.

Regioselective Halogenation of Aminonitrobenzonitriles

An alternative pathway involves introducing the chloro group at a later stage of the synthesis. This approach would start with an aminonitrobenzonitrile, such as 3-amino-5-nitrobenzonitrile. The key step in this sequence is the regioselective chlorination of the aromatic ring.

The directing effects of the existing amino and nitro groups are crucial. The amino group is a strong activating group and ortho-, para-director, while the nitro group is a strong deactivating group and meta-director. In 3-amino-5-nitrobenzonitrile, the positions ortho and para to the amino group are positions 2, 4, and 6. The position meta to the nitro group is position 1. Therefore, electrophilic substitution is strongly directed to the positions activated by the amino group. Chlorination would be expected to occur at the position ortho to the amino group, which is position 4, yielding the target molecule.

A representative example of this type of regioselective halogenation is the bromination of 3-chloro-4-aminobenzonitrile, where bromine is added dropwise to a solution of the starting material in methanol. chemicalbook.com

| Starting Material | Reagent | Solvent | Reaction Time | Product |

| 3-Chloro-4-aminobenzonitrile | Bromine | Methanol | 1.5 hours | 4-Amino-3-bromo-5-chlorobenzonitrile chemicalbook.com |

This strategy relies on the powerful directing effect of the amino group to control the position of the incoming chloro substituent.

Advanced Synthetic Techniques for this compound

To improve the efficiency of the synthetic pathways described above, modern techniques can be employed.

Microwave-Assisted Synthesis for Reaction Efficiency

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry for accelerating reaction rates and often improving yields. researchgate.netmdpi.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times compared to conventional heating methods. nih.gov

Catalytic Approaches for Selective Bond Formation (e.g., Amination, Nitration)

The formation of the target molecule relies critically on two key transformations: the introduction of nitro groups onto a precursor (nitration) and the selective conversion of one of these nitro groups into an amino group (amination via reduction).

Nitration:

The synthesis typically begins with a commercially available starting material, 4-chlorobenzonitrile. The introduction of the two nitro groups is achieved through electrophilic aromatic substitution using a nitrating agent. The standard and most effective method involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). In this "mixed acid" system, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction proceeds in a stepwise manner. The first nitration of 4-chlorobenzonitrile yields 4-chloro-3-nitrobenzonitrile guidechem.com. To introduce the second nitro group to form 4-chloro-3,5-dinitrobenzonitrile, more forcing reaction conditions are required due to the deactivating effect of the existing nitro and cyano groups on the aromatic ring. This key dinitrated intermediate is a stable, crystalline solid chemicalbook.com. The nitration of deactivated aromatic compounds is a cornerstone of industrial chemistry, providing access to essential intermediates for dyes, pharmaceuticals, and explosives researchgate.net.

Amination via Selective Catalytic Reduction:

The final step in the synthesis is the selective reduction of one of the two nitro groups of 4-chloro-3,5-dinitrobenzonitrile. This transformation is challenging as both nitro groups are susceptible to reduction. Achieving chemoselectivity is paramount to avoid the formation of the di-amino product. The nitro group at the 3-position is generally more susceptible to reduction than the one at the 5-position due to reduced steric hindrance from the adjacent chloro group.

Various catalytic systems have been developed for the selective reduction of nitroaromatics. These methods are often more efficient and selective than stoichiometric reagents.

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. By carefully controlling the reaction conditions—such as hydrogen pressure, temperature, and reaction time—it is possible to selectively reduce one nitro group.

Transfer Hydrogenation: This approach uses a hydrogen donor molecule, such as hydrazine (B178648) (N₂H₄), cyclohexene, or formic acid, in the presence of a catalyst like Pd/C or Raney nickel. It is often considered a milder and safer alternative to using high-pressure hydrogen gas researchgate.net.

Metal Borohydride Systems: A combination of sodium borohydride (NaBH₄) with a transition metal catalyst, such as nickel or cobalt complexes, can serve as a powerful and selective reducing system for aromatic nitro compounds jsynthchem.comjsynthchem.com. These systems can often operate under mild conditions, enhancing their selectivity for one of several reducible functional groups jsynthchem.comjsynthchem.comcalvin.edu. For instance, a novel system using NaBH₄ in the presence of Ni(PPh₃)₄ has been shown to be effective for reducing nitro compounds to their corresponding amines in an ethanol solvent jsynthchem.comjsynthchem.com.

The choice of catalyst and reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts.

Continuous Flow Chemistry for Scalable Synthesis

Traditional batch processing of highly exothermic and potentially hazardous reactions like nitration poses significant safety and scalability challenges. Continuous flow chemistry, utilizing microreactors or tubular reactors, offers a safer, more efficient, and scalable alternative.

For the synthesis of this compound, continuous flow can be applied to the critical nitration step. The nitration of chlorobenzene, a related process, has been successfully demonstrated in continuous-flow microreactor systems researchgate.netgoogle.com.

Key advantages of this approach include:

Enhanced Safety: The small internal volume of a microreactor minimizes the amount of hazardous material present at any given time. The high surface-area-to-volume ratio allows for extremely efficient heat dissipation, preventing thermal runaways which are a major risk in batch nitrations beilstein-journals.org.

Improved Control and Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility and higher selectivity. The reaction time can be significantly shortened from hours to minutes or even seconds google.com.

Scalability: Production can be scaled up by operating the reactor for longer periods or by using multiple reactors in parallel (scaling-out), bypassing the complex and often problematic process of scaling up batch reactors.

Process Integration: Continuous flow allows for the integration of multiple reaction steps. For example, the in-line configuration of the nitrating mixed acid can be directly fed into a reactor with the chlorobenzonitrile stream, improving process efficiency google.com.

A typical setup involves pumping the streams of 4-chlorobenzonitrile and the nitrating acid mixture through a micromixer into a temperature-controlled residence time unit (e.g., a coiled tube), where the reaction occurs before being quenched continuously beilstein-journals.org. This technology is well-suited for the industrial production of the 4-chloro-3,5-dinitrobenzonitrile intermediate.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing costs and waste. This involves systematically adjusting various parameters for both the nitration and the selective reduction steps.

Nitration Step Optimization:

The dinitration of 4-chlorobenzonitrile is sensitive to several factors. The table below outlines key parameters and their typical ranges for optimization, based on analogous nitration procedures guidechem.com.

| Parameter | Typical Range / Condition | Impact on Reaction |

|---|---|---|

| Temperature | 0 °C to 100 °C | Controls reaction rate and selectivity. Higher temperatures favor dinitration but can increase byproduct formation. |

| Reagent Ratio (HNO₃:H₂SO₄) | 1:1 to 1:3 molar ratio | Affects the concentration of the active nitronium ion (NO₂⁺). A higher proportion of H₂SO₄ increases the reaction rate. |

| Reaction Time | 30 minutes to 6 hours | Must be sufficient for complete conversion. Monitored by techniques like TLC or GC to prevent over-reaction or degradation. |

| Concentration | Varies | Higher concentrations can increase reaction rate but may pose challenges for temperature control and stirring. |

Selective Reduction Step Optimization:

The selective reduction of 4-chloro-3,5-dinitrobenzonitrile requires a more delicate optimization to ensure high chemoselectivity.

| Parameter | Condition to be Optimized | Impact on Reaction |

|---|---|---|

| Catalyst Type | Pd/C, PtO₂, Raney Ni, Ni(PPh₃)₄ | The choice of catalyst significantly influences selectivity and reaction rate. |

| Reducing Agent | H₂, N₂H₄, NaBH₄ | The stoichiometry must be carefully controlled to prevent reduction of both nitro groups. |

| Solvent | Ethanol, Methanol, Ethyl Acetate, THF | Affects the solubility of reactants and the activity of the catalyst. |

| Temperature | Room temperature to 80 °C | Lower temperatures generally favor selectivity, while higher temperatures increase the reaction rate. |

| Pressure (for H₂) | 1 atm to 50 atm | Higher pressure increases the rate of hydrogenation but may reduce selectivity. |

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact and improve process safety.

Waste Prevention: The conventional mixed-acid nitration process generates large volumes of acidic waste. A greener approach involves recycling the spent sulfuric acid, which can be recovered, re-concentrated, and reused benthamdirect.com. This minimizes waste and reduces the demand for fresh acid.

Atom Economy: Catalytic reduction methods, such as catalytic hydrogenation, have excellent atom economy as the primary byproduct is water. This is superior to stoichiometric metal reductions (e.g., with Fe or Sn in acid) which generate large amounts of metal salt waste.

Use of Less Hazardous Chemicals: Efforts are ongoing to replace the hazardous mixed-acid system. Alternative nitrating agents, such as solid acid catalysts or milder organic nitrating reagents used under mechanochemical (ball-milling) conditions, represent a safer and more sustainable direction rsc.org. Photochemical nitration using UV radiation and sodium nitrite (B80452) offers another potential eco-friendly pathway, avoiding corrosive acids altogether mjcce.org.mk.

Safer Solvents and Auxiliaries: The selective reduction step can be optimized to use greener solvents like ethanol or water, replacing more hazardous options like chlorinated solvents or volatile ethers.

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Reaction Mechanisms and Chemical Reactivity of 3 Amino 4 Chloro 5 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Halogen and Nitro Groups

The aromatic ring of 3-amino-4-chloro-5-nitrobenzonitrile is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro and chloro groups. These groups, positioned ortho and para to each other, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of a leaving group. chemrxiv.orgresearchgate.net

The most probable leaving group in an SNAr reaction on this substrate is the chloride ion, as it is a better leaving group than the amino or nitro group. Nucleophiles will preferentially attack the carbon atom bearing the chloro substituent. The strong electron-withdrawing effect of the nitro group, situated para to the chloro group, provides significant resonance stabilization to the Meisenheimer intermediate, making this position highly susceptible to nucleophilic attack. The amino group, being an electron-donating group, slightly deactivates the ring towards nucleophilic attack at the positions ortho and para to it.

Common nucleophiles that can participate in SNAr reactions with this compound include alkoxides, phenoxides, and amines. For instance, reaction with primary or secondary amines can lead to the formation of the corresponding N-substituted 3,5-diamino-4-nitrobenzonitrile derivatives. semanticscholar.orgresearchgate.net The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent. researchgate.net

It is noteworthy that under certain conditions, the nitro group itself can be displaced by a nucleophile, although this is generally less common than the displacement of a halogen.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents

The directing effects of the substituents on the aromatic ring of this compound determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The substituents present are:

Amino group (-NH₂): A strongly activating, ortho-, para-directing group.

Chloro group (-Cl): A deactivating, ortho-, para-directing group.

Nitro group (-NO₂): A strongly deactivating, meta-directing group.

The combined effect of these groups makes the prediction of the major product of an EAS reaction complex. The powerful activating and ortho-, para-directing influence of the amino group will be the dominant factor. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group. In this molecule, the position para to the amino group is occupied by the nitro group. The two ortho positions are adjacent to the chloro and nitro groups, respectively.

Considering the steric hindrance and the electronic effects, the most likely position for electrophilic attack is the carbon atom ortho to the amino group and meta to the nitro group (C6). This position is activated by the amino group and not strongly deactivated by the nitro group (as it is in a meta position). The other ortho position (C2) is sterically hindered by the adjacent chloro group.

Reduction Chemistry of the Nitro Group to Amino Functionality

The nitro group of this compound can be selectively reduced to an amino group, yielding 3,5-diamino-4-chlorobenzonitrile. This transformation is a common and synthetically useful reaction. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This is often a clean and efficient method.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl).

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Common hydrogen donors include hydrazine (B178648), ammonium (B1175870) formate, or formic acid, often in the presence of a catalyst like Pd/C.

The nitrile and chloro groups are generally stable under these reduction conditions, allowing for the chemoselective reduction of the nitro group.

| Reducing Agent | Typical Conditions | Selectivity |

|---|---|---|

| H₂/Pd-C | Methanol or Ethanol, room temperature to 50°C, 1-5 atm H₂ | High selectivity for nitro group reduction. |

| Fe/HCl | Ethanol/water, reflux | Effective, but can be harsh and produce metallic waste. |

| SnCl₂·2H₂O | Ethanol or Ethyl acetate, reflux | Milder than Fe/HCl, often used for sensitive substrates. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems, often with a phase-transfer catalyst | A mild and often selective reducing agent. |

Reactions of the Amino Group: Acylation, Diazotization, and Condensation

The primary amino group in this compound is a versatile functional handle for a variety of chemical transformations.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional groups.

Diazotization: The amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). scirp.orgwikipedia.org The resulting diazonium salt is a highly versatile intermediate.

Sandmeyer and Related Reactions: The diazonium group can be replaced by a variety of substituents through Sandmeyer reactions, which typically involve the use of copper(I) salts. wikipedia.orgnih.govmasterorganicchemistry.comorganic-chemistry.org For example, treatment with CuCl, CuBr, or CuCN can introduce a chloro, bromo, or cyano group, respectively, in place of the original amino group. wikipedia.org

Condensation Reactions: The amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). It can also react with dicarbonyl compounds or their equivalents to form heterocyclic structures. For instance, condensation with appropriate precursors can lead to the formation of quinazoline (B50416) derivatives. researchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov

Reactivity of the Benzonitrile (B105546) Moiety: Hydrolysis, Amination, and Cycloaddition Reactions

The benzonitrile group (-CN) can participate in a range of chemical transformations, although its reactivity can be influenced by the other substituents on the aromatic ring.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating with a strong acid such as sulfuric acid or hydrochloric acid. scirp.org Basic hydrolysis is usually carried out by heating with a strong base like sodium hydroxide, followed by acidification. The initial product of basic hydrolysis is the carboxylate salt.

Amination: The nitrile group can react with organometallic reagents such as Grignard reagents or organolithium compounds, followed by hydrolysis, to yield ketones.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, it can react with azides to form tetrazoles, a class of heterocyclic compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The chloro substituent on the aromatic ring of this compound makes it a suitable substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The chloro group can be coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. snnu.edu.cnresearchgate.netmdpi.comnih.govnih.govbeilstein-journals.org This reaction results in the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good selectivity.

Buchwald-Hartwig Amination: The chloro group can also be replaced by an amino group through a palladium-catalyzed reaction with an amine. organic-chemistry.orgbeilstein-journals.orgresearchgate.net This reaction, known as the Buchwald-Hartwig amination, is a versatile method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reaction requires a palladium catalyst, a suitable ligand, and a base.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos) and a base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl |

| Buchwald-Hartwig | Primary or secondary amine (R¹R²NH) | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu, K₃PO₄) | Arylamine |

Kinetic and Thermodynamic Studies of Key Reactions Involving this compound

Currently, there is a lack of specific kinetic and thermodynamic data in the publicly available literature for the reactions involving this compound. Such studies would be valuable for a deeper understanding of the reaction mechanisms and for optimizing reaction conditions.

Role of 3 Amino 4 Chloro 5 Nitrobenzonitrile As a Building Block in Complex Organic Synthesis

Precursor to Nitrogen-Containing Heterocyclic Ring Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and functional materials. 3-Amino-4-chloro-5-nitrobenzonitrile is a valuable precursor for the synthesis of various heterocyclic ring systems due to the reactivity of its functional groups. The amino group can act as a nucleophile, while the nitrile group can undergo cyclization reactions. The presence of the electron-withdrawing nitro and chloro groups influences the reactivity of the aromatic ring, facilitating specific synthetic transformations.

The synthesis of heterocyclic compounds like pyridazines and their derivatives often utilizes precursors with multiple reactive sites. scielo.org.za For instance, the one-pot, three-component reaction of malononitrile (B47326) with arylglyoxals in the presence of hydrazine (B178648) hydrate (B1144303) is a known method for synthesizing 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za While not a direct example using this compound, this illustrates the general synthetic strategies where such aminobenzonitrile derivatives are employed. The amino and nitrile functionalities are key to forming the pyridazine (B1198779) ring.

The strategic placement of the amino, chloro, and nitro groups on the benzonitrile (B105546) ring allows for sequential reactions to build complex heterocyclic frameworks. This makes it a desirable starting material for medicinal chemists and organic synthesis specialists aiming to create novel compounds with potential biological activities. nih.govnih.gov

Intermediate in the Synthesis of Advanced Organic Scaffolds and Frameworks

The distinct reactivity of the functional groups in this compound makes it an important intermediate in the construction of advanced organic scaffolds. These scaffolds form the core structures of more complex molecules, including pharmaceuticals and agrochemicals. The amino group can be readily diazotized and replaced with other functionalities, the chloro group can participate in nucleophilic substitution or cross-coupling reactions, and the nitro group can be reduced to an amino group, which can then be further functionalized.

This versatility allows for the stepwise and controlled elaboration of the molecular structure, leading to the creation of highly functionalized and sterically complex organic frameworks. For example, similar chlorinated and nitrated aromatic compounds are used in multi-step syntheses to build complex molecules. nih.govnih.gov The presence of the nitrile group adds another layer of synthetic utility, as it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.

Synthesis of Specialized Dyes and Pigments for Industrial Applications

Aromatic nitroamines are well-established precursors in the synthesis of azo dyes and other colorants. The amino group in this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. The presence of the chloro and nitro groups, which are strong electron-withdrawing groups, can significantly influence the color and properties of the resulting dyes. These substituents can act as auxochromes and chromophores, modifying the electronic properties of the dye molecule and, consequently, its absorption spectrum.

Functional Materials Precursors (e.g., in organic semiconductors, non-energetic polymers)

The electronic properties of this compound, stemming from the combination of electron-donating (amino) and electron-withdrawing (nitro, chloro, cyano) groups, make it an interesting building block for functional materials. These materials include organic semiconductors and specialized polymers. The push-pull nature of the electronic substituents can lead to molecules with desirable charge-transport properties.

By incorporating this molecule into larger conjugated systems, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key aspect in the design of organic electronic materials. The nitrile group can also participate in polymerization reactions, leading to the formation of polymers with tailored properties. The nitro group, while often associated with energetic materials, in this context, primarily serves to modify the electronic properties of the molecule and can be a precursor to other functional groups in non-energetic polymer applications.

Design and Synthesis of Photoactive or Electroactive Organic Molecules

The inherent electronic asymmetry of this compound makes it a candidate for the design and synthesis of photoactive and electroactive molecules. The intramolecular charge transfer characteristics arising from the donor-acceptor nature of its substituents can lead to interesting photophysical properties, such as fluorescence and non-linear optical behavior.

By strategically modifying the core structure of this compound, for example, by extending the conjugation or introducing other functional groups, it is possible to design molecules with specific absorption and emission properties. These molecules could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The reactivity of the chloro and amino groups allows for the facile attachment of this chromophoric unit to other molecular components, enabling the construction of complex photoactive systems.

Emerging Research Frontiers and Future Perspectives for 3 Amino 4 Chloro 5 Nitrobenzonitrile

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, leading to environmental concerns. The future of synthesizing 3-Amino-4-chloro-5-nitrobenzonitrile and its derivatives lies in the adoption of greener and more sustainable methodologies. Research in this area is expected to focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents.

One promising avenue is the use of ionic liquids, which can act as both solvent and catalyst, simplifying separation processes and allowing for easy recycling. For instance, a novel green route for benzonitrile (B105546) synthesis utilized a specific ionic liquid that played multiple roles, leading to 100% yield and easy recovery of the catalyst system. Microwave-assisted organic synthesis is another key area, as it often leads to significantly shorter reaction times, higher yields, and cleaner product formation compared to conventional heating. The application of these principles could lead to more efficient and eco-friendly production methods for functionalized benzonitriles.

| Parameter | Conventional Synthesis (e.g., Nitration) | Emerging Sustainable Routes |

|---|---|---|

| Reagents | Strong acids (e.g., H₂SO₄, HNO₃) | Recyclable catalysts, ionic liquids, solid-supported reagents |

| Solvents | Volatile organic solvents | Aqueous media, ionic liquids, solvent-free conditions |

| Energy Input | Prolonged conventional heating | Microwave irradiation, ultrasonic energy |

| Byproducts | Acidic waste streams ("pink water") | Minimal byproducts, often recyclable |

| Efficiency | Variable yields, potential for side reactions | Often higher yields and improved selectivity |

Exploration of Unconventional Reactivity under Extreme Conditions

Investigating the chemical behavior of this compound under extreme or unconventional conditions can unlock novel reaction pathways and lead to the synthesis of unique molecular architectures. High-pressure chemistry, microwave irradiation, and sonochemistry are at the forefront of this exploratory field.

Microwave-assisted synthesis, for example, has been shown to dramatically accelerate reactions for substituted anilines and in nucleophilic aromatic substitutions, often improving yields and reducing by-product formation. Applying microwave energy to reactions involving this compound could facilitate transformations that are difficult under thermal conditions, such as the synthesis of complex heterocyclic systems.

Sonochemistry, the application of ultrasound to chemical reactions, creates localized high-pressure and high-temperature zones through acoustic cavitation. This can enhance reaction rates and yields for the synthesis of heterocyclic compounds from precursors like benzonitriles. Exploring the sonochemical reactions of this compound could provide access to novel derivatives through enhanced reactivity of its functional groups.

| Condition | Principle | Potential Application/Outcome |

|---|---|---|

| Microwave Irradiation | Direct coupling of energy with polar molecules, leading to rapid and uniform heating. | Accelerated synthesis of derivatives, improved yields in nucleophilic substitution, rapid formation of heterocyclic rings. |

| Sonochemistry (Ultrasound) | Acoustic cavitation creates transient high-temperature and high-pressure microenvironments. | Enhanced rates for heterocycle synthesis, promotion of radical reactions, synthesis of novel nano-structured materials. |

| High Pressure | Alters reaction volumes and activation energies, favoring certain transition states. | Selective synthesis of specific isomers, formation of densely packed crystal structures, investigation of reaction mechanisms. |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of a molecule like this compound, with multiple competing reactive sites, makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical synthesis by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes.

ML models can be trained on vast databases of chemical reactions to predict the most likely products when this compound is subjected to various reagents and conditions. For instance, models have been developed to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy, a task directly relevant to the functionalization of this compound. Furthermore, AI algorithms can optimize reaction parameters such as temperature, solvent, and catalyst choice to maximize yield and minimize impurities, thereby accelerating the development of new derivatives for materials science or pharmaceutical applications.

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Uses models (e.g., Transformers, GNNs) trained on reaction data to predict the products of a given reaction. | Reduces trial-and-error experimentation, identifies potential side products, guides synthetic strategy. |

| Condition Optimization | Algorithms systematically explore parameter space (temperature, concentration, catalyst) to find optimal conditions for a desired outcome. | Maximizes product yield, improves purity, reduces development time and cost. |

| Retrosynthesis Planning | AI suggests potential synthetic pathways to a target molecule derived from this compound. | Discovers novel and more efficient synthetic routes, facilitates the design of complex molecules. |

| Property Prediction | Models predict physicochemical or biological properties of hypothetical derivatives. | Prioritizes the synthesis of molecules with desired characteristics for specific applications. |

Advanced In-Situ Spectroscopic Monitoring of Reactions

To fully optimize and control the synthesis and purification of this compound, real-time monitoring of reaction progress is crucial. Advanced in-situ spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are powerful Process Analytical Technology (PAT) tools that provide molecular-level information directly from the reaction vessel without the need for sampling.

These non-destructive techniques can track the concentration of reactants, intermediates, and products over time, providing detailed kinetic data. For crystallization processes, in-situ Raman spectroscopy is particularly valuable for monitoring polymorphic transformations, ensuring the desired crystal form of a derivative is obtained. Implementing these monitoring tools can lead to improved process understanding, enhanced batch-to-batch consistency, and higher product quality.

| Technique | Information Provided | Key Advantage |

|---|---|---|

| Raman Spectroscopy | Vibrational modes of molecules, sensitive to crystal lattice structure (polymorphism). | Excellent for monitoring solid-phase transformations and crystallization in aqueous and solvent-based slurries. |

| FTIR Spectroscopy | Vibrational modes, particularly useful for identifying functional groups. | Provides real-time concentration data of soluble species, enabling kinetic analysis of reactions in solution. |

| UV-Vis Spectroscopy | Electronic transitions, useful for tracking chromophoric species. | High sensitivity for conjugated systems, allowing for the monitoring of reactions involving changes in the aromatic system. |

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

The functional groups on the this compound scaffold—the amino group (hydrogen bond donor), the nitro and nitrile groups (hydrogen bond acceptors), and the chlorine atom (potential halogen bond donor)—make its derivatives excellent candidates for crystal engineering and supramolecular chemistry. The study of how these molecules interact and self-assemble through non-covalent forces is a key frontier for developing new functional materials.

Derivatives can be designed to form specific, predictable architectures such as tapes, sheets, or porous frameworks through a combination of hydrogen bonding (N-H···O, N-H···N), halogen bonding (C-Cl···O, C-Cl···N), and π–π stacking interactions. For example, studies on related nitroaniline structures have shown the formation of well-defined supramolecular assemblies. By modifying the substituents on the core structure, it is possible to tune these intermolecular interactions to control the solid-state properties of the resulting materials, opening doors to applications in nonlinear optics, sensing, or gas storage.

| Interaction Type | Participating Groups | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Amino group (donor); Nitro, Nitrile groups (acceptors) | Primary driving force for creating robust, directional assemblies like chains and sheets. |

| Halogen Bonding | Chlorine atom (donor); Nitro, Nitrile, or other Lewis basic sites (acceptors) | Provides directional control to supplement hydrogen bonding, influencing crystal packing. |

| π–π Stacking | Aromatic rings | Contributes to the stabilization of layered structures and influences electronic properties. |

| Dipole-Dipole Interactions | Nitro and Nitrile groups | Affects the overall packing arrangement and stability of the crystal lattice. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a major technological leap for the production of specialty chemicals like derivatives of this compound. Flow chemistry offers numerous advantages, including enhanced safety (small reaction volumes), superior heat and mass transfer, precise control over reaction parameters, and improved reproducibility.

Automated synthesis platforms, often integrated with flow reactors, can perform multi-step syntheses and reaction optimizations with minimal human intervention. Such systems can rapidly generate libraries of this compound derivatives by systematically varying reactants and conditions. This high-throughput approach is invaluable for drug discovery and materials science, where large numbers of analogs need to be synthesized and screened. The integration of these technologies will be pivotal in accelerating the exploration of the chemical space around this versatile building block.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reactor volumes and excellent temperature control. |

| Scalability | Challenging to scale up, often requires re-optimization. | Easily scalable by running the system for longer periods ("scaling out"). |

| Control | Less precise control over temperature, mixing, and residence time. | Precise, computerized control over all reaction parameters. |

| Reproducibility | Can vary between batches due to inconsistencies in conditions. | High reproducibility and product consistency. |

| Integration | Difficult to integrate purification and analysis steps. | Easily integrated with in-line purification and real-time analytical monitoring. |

Q & A

Basic: What are the recommended synthetic pathways for 3-Amino-4-chloro-5-nitrobenzonitrile, and how can purity be validated?

Answer:

The synthesis typically involves sequential functionalization of a benzonitrile scaffold. A plausible route could start with nitration of 4-chloro-3-nitrobenzonitrile, followed by selective reduction of a nitro group to an amine under controlled conditions (e.g., catalytic hydrogenation or Fe/HCl). Purity optimization requires techniques like column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures . Validation methods include:

- HPLC (≥98% purity threshold, C18 column, UV detection at 254 nm).

- 1H/13C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 8.2–7.5 ppm for nitro/amine groups) .

- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 212.5) .

Advanced: How does the substitution pattern (amino, chloro, nitro) affect the compound’s reactivity in cross-coupling reactions?

Answer:

The meta -chloro and para -nitro groups create electron-deficient aromatic rings, favoring nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. However, steric hindrance from the amino group at position 3 may limit reactivity. Methodological considerations:

- Buchwald-Hartwig amination : Use Pd(dba)2/Xantphos catalysts to introduce aryl amines .

- Controlled nitro reduction : Employ SnCl2/HCl to convert nitro to amine without disrupting the nitrile group .

- Competitive reactivity analysis : Compare kinetic data with analogs like 4-Amino-2-chloro-5-fluorobenzonitrile to assess electronic vs. steric effects .

Advanced: How can contradictory literature data on the antimicrobial activity of nitrobenzonitriles be resolved?

Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

- Standardized MIC testing : Use CLSI guidelines with E. coli (ATCC 25922) and S. aureus (ATCC 29213) under consistent pH/temperature .

- SAR studies : Compare this compound with 4-Amino-3-bromo-5-nitrobenzonitrile to isolate nitro vs. halogen effects .

- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., nitroso intermediates) that may confound activity .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- IR spectroscopy : Confirm nitrile (C≡N stretch ~2230 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and amine (N-H bend ~1600 cm⁻¹) groups .

- NMR :

- Elemental analysis : Validate C, H, N, Cl composition (theoretical: C 45.6%, H 1.9%, N 19.9%, Cl 16.8%) .

Advanced: What computational methods predict the binding affinity of this compound to bacterial enzymes?

Answer:

- Docking simulations : Use AutoDock Vina with β-lactamase (PDB: 1BLC) to map interactions between the nitro group and active-site Ser70 .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to estimate electrostatic potential surfaces, highlighting nucleophilic attack sites .

- MD simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories (AMBER force field) to validate docking results .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis; avoid inhalation of nitrile/nitro vapors .

- Spill management : Absorb with vermiculite, dispose as hazardous waste (EPA Class D) .

- Storage : In airtight containers under inert gas (N2), away from oxidizers .

Advanced: How does solvent polarity influence the compound’s stability during long-term storage?

Answer:

- Polar aprotic solvents (DMF, DMSO): Stabilize via hydrogen bonding with the amino group but may accelerate hydrolysis of the nitrile.

- Non-polar solvents (hexane, toluene): Reduce degradation but risk crystallization-induced aggregation.

- Accelerated stability studies : Conduct at 40°C/75% RH for 6 months; monitor via HPLC for nitro reduction or nitrile hydrolysis .

Basic: What chromatographic methods separate this compound from byproducts?

Answer:

- TLC : Silica gel 60 F254, mobile phase CH2Cl2:MeOH (95:5); Rf ~0.4 under UV254 .

- Reverse-phase HPLC : C18 column, isocratic elution with 60:40 acetonitrile/water + 0.1% TFA; retention time ~8.2 min .

- Preparative HPLC : Collect fractions at 220 nm; lyophilize for >99% purity .

Advanced: What mechanistic insights explain the compound’s selectivity in enzyme inhibition assays?

Answer:

- Kinetic studies : Measure Ki values via Lineweaver-Burk plots; compare with 4-Amino-3-chloro-5-nitrobenzamide to assess nitrile vs. amide effects .

- X-ray crystallography : Resolve enzyme-cofactor structures (e.g., cytochrome P450) to identify H-bonding with the amino group .

- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy contributions to selectivity .

Advanced: How can isotopic labeling (e.g., 15N) aid in tracking metabolic pathways of this compound?

Answer:

- Synthesis of 15N-labeled analog : Use K15NO3 in nitration steps; confirm labeling via mass shift (+1 m/z) .

- Metabolic tracing : Incubate with hepatocytes; analyze urine metabolites via LC-MS/MS to identify nitro-reduction or glucuronidation pathways .

- Kinetic isotope effects (KIE) : Compare kcat/KM for labeled vs. unlabeled compound in enzyme assays to probe rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.